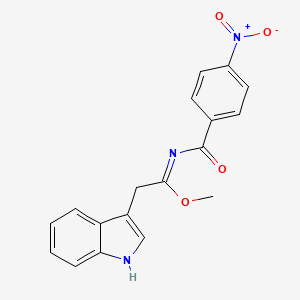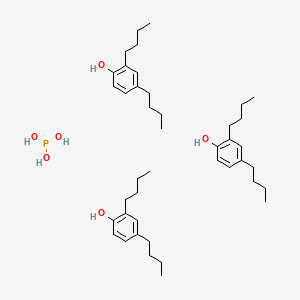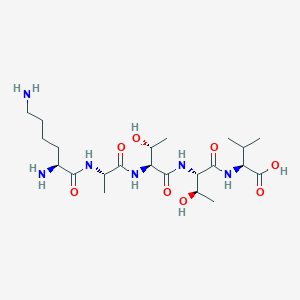
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine is a peptide composed of five amino acids: lysine, alanine, threonine, threonine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxy derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield hydroxythreonine derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Peptides like this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the pharmaceutical industry, this peptide can be used in the development of peptide-based drugs and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-threonyl-L-glutamine: Another peptide with different amino acid composition and properties.
Semaglutide: A peptide used for the treatment of type 2 diabetes, with a different sequence and mechanism of action.
Uniqueness
L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
Properties
CAS No. |
817624-07-0 |
|---|---|
Molecular Formula |
C22H42N6O8 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H42N6O8/c1-10(2)15(22(35)36)26-20(33)17(13(5)30)28-21(34)16(12(4)29)27-18(31)11(3)25-19(32)14(24)8-6-7-9-23/h10-17,29-30H,6-9,23-24H2,1-5H3,(H,25,32)(H,26,33)(H,27,31)(H,28,34)(H,35,36)/t11-,12+,13+,14-,15-,16-,17-/m0/s1 |
InChI Key |
DVLGROXVNXPOJJ-NGLPHOLESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)

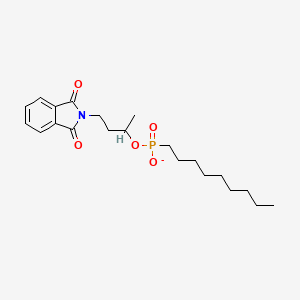
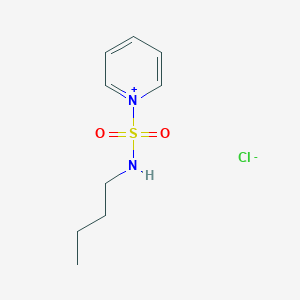
![N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12522068.png)
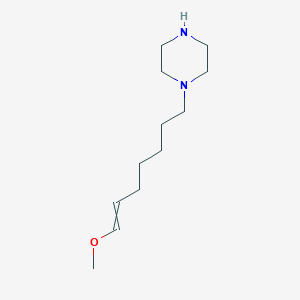
![Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-](/img/structure/B12522073.png)
![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B12522089.png)
![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)
